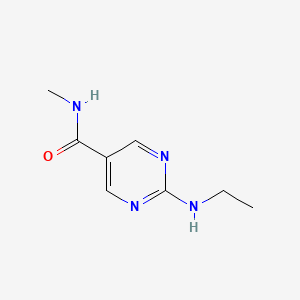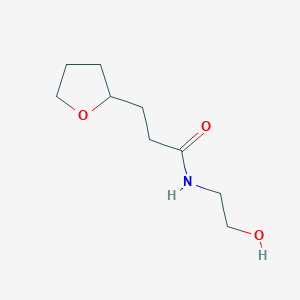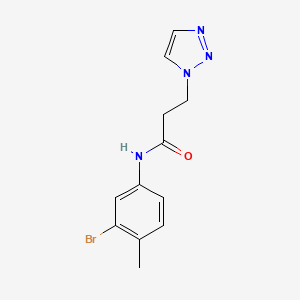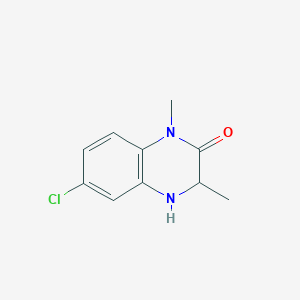
6-Chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloroaniline with diethyl oxalate, followed by cyclization with methylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, which may have different biological activities.
Substitution: Halogen substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione, while substitution reactions can produce various halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, 6-Chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit antimicrobial, antiviral, and anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for treating various diseases.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 6-Chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
2,3-Dimethylquinoxaline: A derivative with similar properties but different reactivity.
6-Bromo-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one: A halogenated derivative with distinct chemical behavior.
Uniqueness
6-Chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine atom and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H11ClN2O |
|---|---|
分子量 |
210.66 g/mol |
IUPAC名 |
6-chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c1-6-10(14)13(2)9-4-3-7(11)5-8(9)12-6/h3-6,12H,1-2H3 |
InChIキー |
ROVHYFUOQAWGRR-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C2=C(N1)C=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



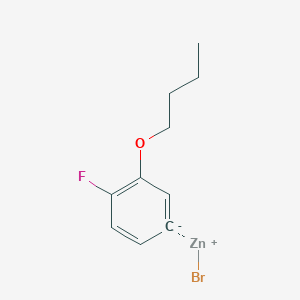
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
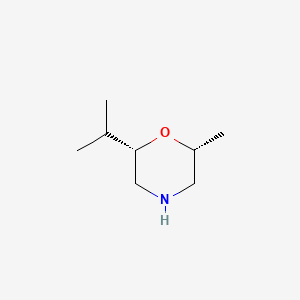
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)
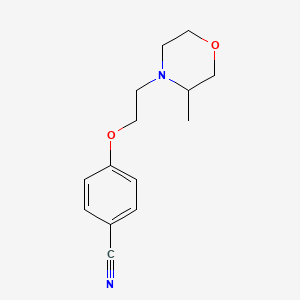
![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)

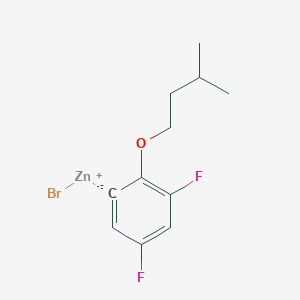
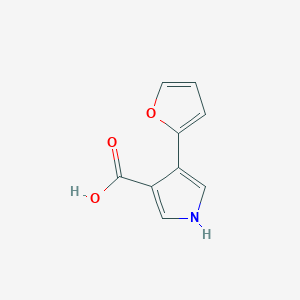
![2-[(3'-Methoxypropoxy)methyl]phenylZinc bromide](/img/structure/B14890532.png)
